

structure-activity relationship (SAR) of 5,7-dimethoxyquinazolin-4(3H)-one analogs

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Compound of Interest

Compound Name: 5,7-dimethoxyquinazolin-4(3H)-one

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of **5,7-dimethoxyquinazolin-4(3H)-one** Analogs

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

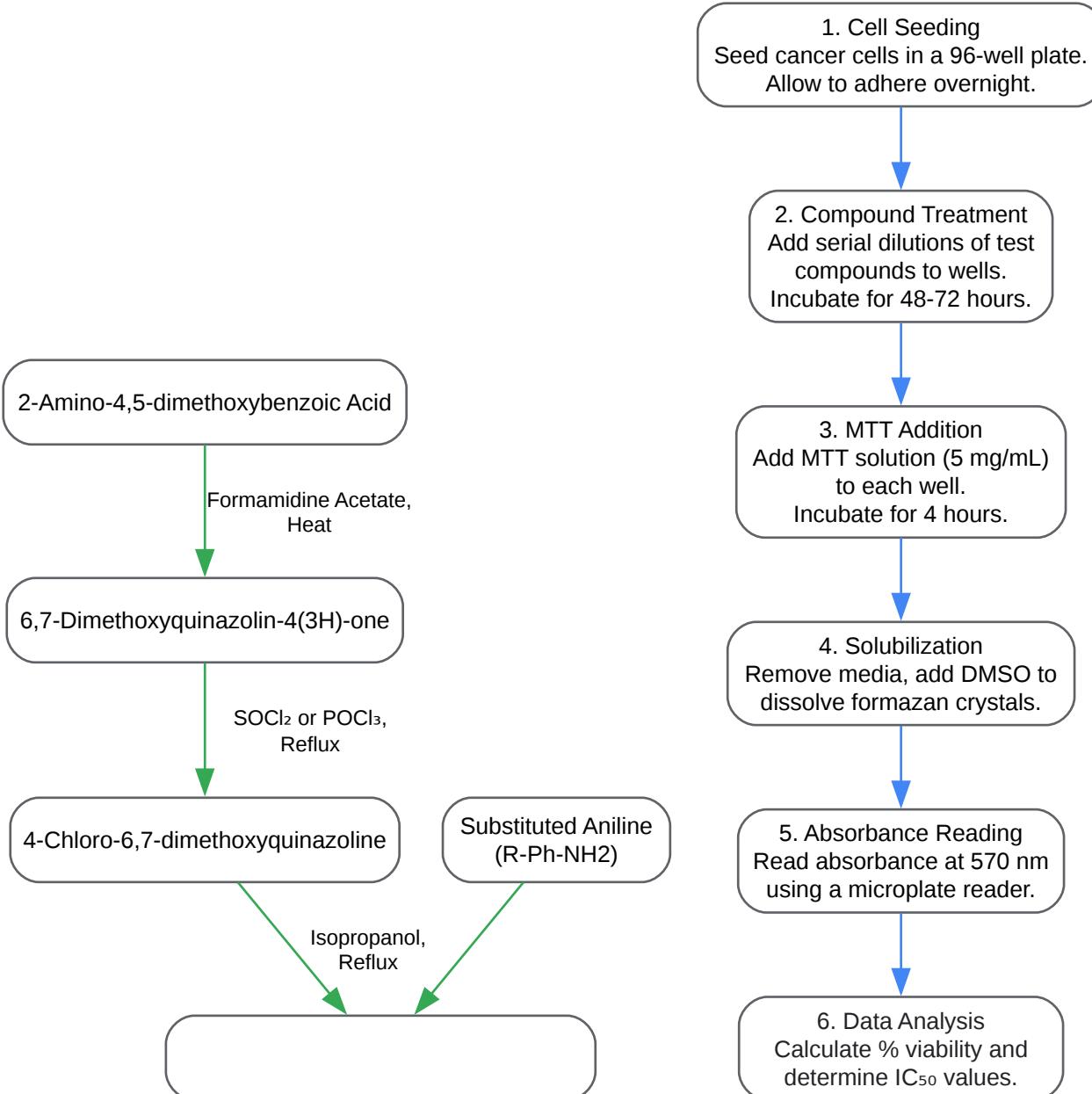
The quinazolin-4(3H)-one moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse array of biological targets.^[1] This heterocyclic system is prevalent in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.^{[2][3][4]} Within this broad class, analogs featuring a 5,7-dimethoxy substitution pattern have garnered significant attention, particularly in the realm of oncology. These methoxy groups often enhance interactions within the active sites of protein kinases, contributing to increased potency and selectivity.^[5]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the structure-activity relationships (SAR) for **5,7-dimethoxyquinazolin-4(3H)-one** analogs. We will dissect the influence of substitutions at key positions on the quinazolinone core, explain the causality behind experimental choices, and provide validated protocols for synthesis and evaluation. Our focus is on elucidating the chemical logic that transforms this core scaffold into potent and targeted therapeutic agents.

The 5,7-Dimethoxyquinazolin-4(3H)-one Core: A Strategic Framework

The foundational structure provides a rigid, bicyclic framework ideal for presenting functional groups in a defined spatial orientation. The strategic placement of methoxy groups at positions 5 and 7 is not arbitrary; this pattern is found in numerous potent kinase inhibitors, where these groups can form crucial hydrogen bonds or engage in favorable hydrophobic interactions within the enzyme's active site.[\[5\]](#)[\[6\]](#)

The primary points for chemical modification to explore the SAR are positions 2, 3, and 4 of the quinazolinone ring. Each position offers a unique vector for altering the molecule's steric, electronic, and pharmacokinetic properties.

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